3-Aminocytidinedichloroplatinum(II)
Description
3-Aminocytidinedichloroplatinum(II) is a platinum(II) coordination complex hypothesized to exhibit antitumor properties through DNA adduct formation. Platinum complexes typically exert cytotoxicity by forming covalent DNA crosslinks, disrupting replication and transcription . The substitution of ammonia ligands in cisplatin with 3-aminocytidine—a nucleoside analog—may alter DNA binding kinetics, cellular uptake, or resistance profiles, though mechanistic details remain speculative without explicit experimental data.
Properties
CAS No. |
84799-07-5 |
|---|---|
Molecular Formula |
C9H14Cl2N4O5Pt |
Molecular Weight |
524.22 g/mol |
IUPAC Name |
3-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one;platinum(2+);dichloride |
InChI |
InChI=1S/C9H14N4O5.2ClH.Pt/c10-5-1-2-12(9(17)13(5)11)8-7(16)6(15)4(3-14)18-8;;;/h1-2,4,6-8,10,14-16H,3,11H2;2*1H;/q;;;+2/p-2 |
InChI Key |
PONODDBYMYDKIL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN(C(=O)N(C1=N)N)C2C(C(C(O2)CO)O)O.[Cl-].[Cl-].[Pt+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) involves the conjugation of cytarabine with a platinum-based moiety. The process typically starts with the preparation of cytarabine, which is synthesized from uridine through a series of chemical reactions including selective protection, oxidation, and amination . The platinum complex is then introduced through a ligand exchange reaction, where dichloroplatinum(II) reacts with the amino group of cytarabine under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of cytarabine followed by its conjugation with dichloroplatinum(II). The process would require stringent control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography would be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) undergoes several types of chemical reactions:
Substitution Reactions: The platinum center can undergo ligand exchange reactions, where chloride ligands are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the platinum center.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products include various platinum complexes with different ligands.
Oxidation and Reduction: Products depend on the specific reagents used but generally involve changes in the oxidation state of the platinum center.
Scientific Research Applications
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) involves its interaction with DNA. The cytarabine moiety inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. The platinum moiety forms cross-links with DNA, further disrupting DNA replication and transcription . These combined actions result in the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Platinum(II) Complexes
The antitumor activity and pharmacological profiles of platinum(II) complexes depend on ligand composition, stereochemistry, and DNA interaction modes. Below is a comparative analysis based on structurally related compounds cited in the evidence:
Cisplatin (cis-diamminedichloroplatinum(II))
- Structure : Square planar geometry with two ammine (NH₃) and two chloride ligands.
- DNA Binding : Forms bifunctional intrastrand crosslinks (1,2-d(GpG) adducts), inducing DNA distortion and apoptosis .
- Toxicity : High nephrotoxicity and myelosuppression .
- Clinical Use : First-line treatment for testicular, ovarian, and lung cancers .
Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II))
- Structure : Carboxylate ligand replaces cisplatin’s chloride, reducing reactivity.
- DNA Binding : Similar crosslinking mechanism but slower hydrolysis kinetics .
- Toxicity : Lower nephrotoxicity but higher myelosuppression than cisplatin .
- Clinical Use : Preferred for ovarian cancer due to milder toxicity .
Monofunctional Platinum Complexes (e.g., cis-diammine(pyridine)chloroplatinum(II))
- Structure: One chloride replaced by pyridine, creating a monofunctional adduct.
- DNA Binding : Forms single covalent bonds, bypassing repair mechanisms like nucleotide excision repair .
- Status : Experimental, with enhanced activity in cisplatin-resistant cell lines .
Transplatin (trans-dichloridoplatinum(II))
- Structure : Trans configuration of chloride ligands.
- DNA Binding: Forms monofunctional or interstrand crosslinks with lower stability, leading to reduced cytotoxicity .
- Toxicity : Inactive in most clinical settings due to poor DNA adduct persistence .
Hypothetical Profile of 3-Aminocytidinedichloroplatinum(II)
- Structure: Likely square planar with 3-aminocytidine (a cytidine analog with an amino group at the 3’ position) and chloride ligands.
- Expected DNA Binding: Potential for unique adduct geometry due to nucleoside ligand, possibly interfering with replication enzymes.
- Toxicity : May exhibit reduced nephrotoxicity if ligand substitution improves selectivity.
- Challenges : Hydrolysis rates and cellular uptake could differ significantly from cisplatin, impacting efficacy .
Comparative Data Table
*Hypothetical compound inferred from structural analogs.
Research Findings and Challenges
- Cisplatin Resistance: Linked to enhanced DNA repair and reduced adduct formation . Monofunctional agents like cis-diammine(pyridine)chloroplatinum(II) may overcome this by forming persistent adducts .
- Ligand Effects: Bulky ligands (e.g., pyridine in ) reduce crosslinking efficiency but improve tumor targeting . 3-Aminocytidine’s nucleoside moiety could enhance uptake via nucleoside transporters.
- Toxicity Trade-offs: Carboplatin’s carboxylate ligand reduces kidney damage but increases hematological toxicity , highlighting the need for ligand optimization in novel complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
